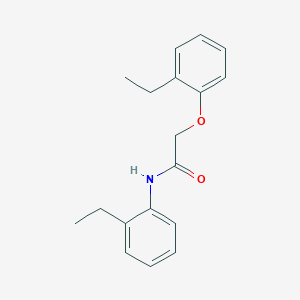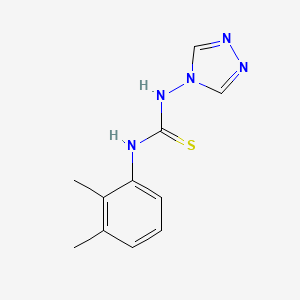
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone, also known as DIBOM, is a chemical compound that has been studied for its potential applications in scientific research. DIBOM is a benzimidazole derivative that has shown promising results in various studies, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone is not fully understood, but it has been proposed that (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone works by inhibiting certain signaling pathways that are involved in cancer cell proliferation and inflammation. (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has been shown to inhibit the expression of various proteins that are involved in cell cycle regulation and inflammation, such as cyclin D1 and COX-2.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammation. (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone in lab experiments is its potent anticancer and anti-inflammatory activities. (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has also been shown to have low toxicity, which makes it a promising candidate for further development. However, one limitation of using (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone. One potential area of research is the development of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone derivatives with improved solubility and bioavailability. Another area of research is the investigation of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone's potential use in combination with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone and its potential use in treating neurodegenerative diseases.
Synthesis Methods
The synthesis of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone involves the reaction of 1-isopropyl-2-aminobenzimidazole with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has been studied for its potential applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has shown significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has also been studied for its potential use in treating inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has shown potential in treating neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)21-15-8-6-5-7-14(15)20-19(21)18(22)13-9-10-16(23-3)17(11-13)24-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPQCPKHLVRFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5598096.png)
![(3S*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5598101.png)
![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5598108.png)
![2-methyl-N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide](/img/structure/B5598113.png)
![1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5598117.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5598123.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5598140.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5598179.png)
![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)
![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)